Dde-val-OL
Übersicht
Beschreibung
Dde-val-OL is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of valinomycin analogs and has been synthesized using a unique method that allows for high yields and purity.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Trials :
- Lambert et al. (1990) conducted a Phase I trial of ddI in patients with AIDS or AIDS-related complex. They found ddI suppresses the replication of HIV after metabolic conversion. The study observed the effects at various dose levels and found the drug was associated with decreases in serum level of p24 antigen and increases in CD4 cells (Lambert et al., 1990).
- Yarchoan et al. (1989) reported that ddI showed anti-retroviral activity and was well-tolerated in a study involving patients with AIDS or severe AIDS-related complex. The drug displayed immunologic improvement in patients at higher doses (Yarchoan et al., 1989).
Drug Delivery Systems :
- Allen and Cullis (2004) discussed drug delivery systems (DDS) such as lipid- or polymer-based nanoparticles. These systems improve the pharmacological and therapeutic properties of drugs like ddI, especially in anticancer and antifungal drugs (Allen & Cullis, 2004).
Drug Interactions and Pharmacodynamics :
- Vella and Mifsud (2014) reviewed interactions between valproic acid and antipsychotics, which could offer insights into the pharmacodynamics and potential interactions of compounds like ddI (Vella & Mifsud, 2014).
- Yap, Chui, and Chan (2008) examined drug interactions between chemotherapeutic regimens and antiepileptics, providing context for understanding how ddI might interact with other drugs (Yap, Chui, & Chan, 2008).
Targeted Drug Delivery in Cancer Treatment :
- Dharap et al. (2005) researched tumor-specific targeting of an anticancer drug delivery system using LHRH peptide. This approach minimizes adverse side effects and enhances drug retention in cancer cells, which could be applicable for ddI-based therapies (Dharap et al., 2005).
Stimuli-Responsive Drug Delivery Systems :
- Ding et al. (2016) highlighted the progress in drug delivery systems (DDSs) with stimuli-responsive characteristics. Such systems can be highly relevant in delivering drugs like ddI more effectively to target areas (Ding et al., 2016).
Eigenschaften
IUPAC Name |
3-hydroxy-2-[N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11(8-17)16-10(3)14-12(18)6-15(4,5)7-13(14)19/h9,11,17-18H,6-8H2,1-5H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNOBLPNALARAO-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-val-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.